Stereochemical Identity: (1S,4R) vs. (1R,4R) Enantiomer — Defined Chiral Configuration for Asymmetric Synthesis
The target compound bears the (1S,4R) absolute configuration with two defined stereocenters, confirmed by ChemSpider structural annotation (2 of 2 defined stereocentres) . The (1R,4R) enantiomer (CAS 1400808-09-4) carries the opposite configuration at both bridgehead positions [1]. In the context of α7 nAChR ligand synthesis as disclosed in BMS patent US 2011/0263605, the stereochemistry of the azabicyclo[2.2.1]heptane scaffold directly influences receptor binding affinity, though specific head-to-head binding data for the Cbz-protected intermediates themselves are not publicly available [2]. Procurement of the incorrect enantiomer would yield final ligands with opposite absolute configuration, potentially abolishing target receptor activity.
| Evidence Dimension | Absolute stereochemistry (number of defined stereocenters) |
|---|---|
| Target Compound Data | (1S,4R) configuration; 2 of 2 defined stereocenters; ChemSpider ID 114935347 |
| Comparator Or Baseline | (1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1400808-09-4); opposite configuration at C1 and C4 |
| Quantified Difference | Opposite enantiomer; no quantitative comparative bioactivity data available for the Cbz intermediates themselves. Enantiomeric differentiation is absolute (optical antipodes). |
| Conditions | Structural determination by IUPAC nomenclature (ACD/Name); patent context: α7 nAChR ligand synthesis (BMS US 2011/0263605 A1) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for asymmetric synthesis programs targeting α7 nAChR agonists; the (1S,4R) form should be explicitly specified in purchase orders to avoid receipt of the inactive (1R,4R) antipode.
- [1] Kuujia. (2026). 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 5-oxo-, phenylmethyl ester, (1R,4R)-. CAS 1400808-09-4. View Source
- [2] McDonald, I.M., Mate, R.A., Cook II, J.H., King, D., Olson, R.E., Wang, N., & Iwuagwu, C.I. (2011). Azabicyclo[2.2.1]Heptane Compounds as Alpha-7 Nicotinic Acetylcholine Receptor Ligands. U.S. Patent Application Publication No. US 2011/0263605 A1. Bristol-Myers Squibb Company. View Source
